hexyl(2-phenylethyl)amine chemical structure and physical properties
hexyl(2-phenylethyl)amine chemical structure and physical properties
An In-Depth Technical Guide to Hexyl(2-phenylethyl)amine: Structure, Properties, and Methodologies
Introduction and Strategic Overview
Hexyl(2-phenylethyl)amine, also known by its IUPAC name N-(2-phenylethyl)hexan-1-amine, is a secondary amine belonging to the broad and pharmacologically significant class of substituted phenethylamines. The parent phenethylamine structure, a phenyl group connected to an amino group by a two-carbon chain, serves as the foundational backbone for numerous endogenous neurochemicals, including dopamine and norepinephrine, as well as a vast array of synthetic compounds with diverse therapeutic and psychoactive properties.[1][2][3]
The addition of an N-hexyl substituent to the phenethylamine core significantly modifies its physicochemical characteristics, particularly its lipophilicity. This alteration is of profound interest to researchers in medicinal chemistry and drug development, as it directly influences the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.[3] Understanding the specific properties of hexyl(2-phenylethyl)amine is crucial for designing novel compounds and for the toxicological and forensic analysis of new psychoactive substances (NPS).[1]
This guide provides a comprehensive technical overview of hexyl(2-phenylethyl)amine, detailing its chemical structure, physicochemical properties, relevant pharmacological context, and robust methodologies for its synthesis and analytical characterization.
Chemical Identity and Molecular Structure
Correctly identifying a compound is the bedrock of all subsequent research. The essential identifiers for hexyl(2-phenylethyl)amine are consolidated below.
| Identifier | Value | Source |
| IUPAC Name | N-(2-phenylethyl)hexan-1-amine | PubChem[4] |
| Common Name | Hexyl(2-phenylethyl)amine | PubChem[4] |
| Synonyms | N-hexyl-2-phenylethylamine, Benzeneethanamine, N-hexyl- | PubChem[4] |
| CAS Number | 24997-83-9 | PubChem[4] |
| Molecular Formula | C₁₄H₂₃N | PubChem[4] |
| Molecular Weight | 205.34 g/mol | PubChem[4] |
| Canonical SMILES | CCCCCCNCCC1=CC=CC=C1 | PubChem[4] |
Molecular Structure Visualization
The two-dimensional structure of hexyl(2-phenylethyl)amine, illustrating the connectivity of the n-hexyl group, the ethyl bridge, and the phenyl ring to the central nitrogen atom, is depicted below.
Caption: 2D structure of N-(2-phenylethyl)hexan-1-amine.
Physicochemical Properties
The physical properties of a molecule dictate its behavior in various environments, from reaction solvents to biological membranes. While experimental data for hexyl(2-phenylethyl)amine is not extensively published, we can infer its properties based on its structure and compare them to its well-characterized parent compound, 2-phenylethylamine.
The addition of a six-carbon alkyl chain (hexyl group) to the nitrogen of phenethylamine is expected to have predictable effects:
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Boiling Point: The molecular weight increases significantly (from 121.18 g/mol to 205.34 g/mol ). This larger molecular size and increased surface area lead to stronger van der Waals forces, which requires more energy to overcome, thus substantially increasing the boiling point compared to the parent compound.
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Solubility: The long, nonpolar hexyl chain dramatically increases the molecule's hydrophobicity. Consequently, its solubility in water is expected to be significantly lower than that of 2-phenylethylamine, while its solubility in nonpolar organic solvents (e.g., hexanes, ethyl acetate) will be enhanced.
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Density: The density is likely to be slightly lower than that of 2-phenylethylamine, as the addition of the less dense alkyl chain will have a greater effect on volume than on mass.
| Property | Hexyl(2-phenylethyl)amine (Predicted/Inferred) | 2-Phenylethylamine (Experimental) | Rationale for Difference |
| Molecular Weight | 205.34 g/mol [4] | 121.18 g/mol | Addition of C₆H₁₃ group |
| Boiling Point | > 250 °C (Estimated) | 197-200 °C[5] | Increased molecular weight and van der Waals forces. |
| Density | < 0.96 g/mL (Estimated) | 0.962 g/mL at 20 °C | Increased volume from the less dense alkyl chain. |
| Water Solubility | Very Low | 63 g/L (Soluble)[5] | Increased lipophilicity from the hexyl chain. |
| LogP (XLogP3) | 2.7[4] | 1.41 | A measure of lipophilicity; the higher value indicates greater preference for a nonpolar environment. |
| Hydrogen Bond Donors | 1[4] | 2 (as primary amine) | The secondary amine has one N-H bond available for donation. |
| Hydrogen Bond Acceptors | 1[4] | 1 | The nitrogen atom can accept a hydrogen bond. |
Methodologies for Synthesis and Analysis
Representative Synthesis: Reductive Amination
A robust and common method for preparing secondary amines like hexyl(2-phenylethyl)amine is reductive amination.[2][6][7] This one-pot reaction involves the formation of an intermediate imine from a primary amine and an aldehyde, which is then reduced in situ to the target secondary amine.[3] This method avoids the common issue of over-alkylation seen in direct alkylation with alkyl halides.[2][6][7]
The chosen pathway is the reaction of 2-phenylethylamine with hexanal, followed by reduction.
Caption: Workflow for the synthesis via reductive amination.
Experimental Protocol:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-phenylethylamine (1.0 eq) and a suitable solvent such as methanol or dichloromethane (approx. 0.2 M concentration).
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Aldehyde Addition: Add hexanal (1.1 eq) to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The reaction progress can be monitored by techniques like TLC or GC-MS to confirm the consumption of the starting amine.
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Causality: The initial reaction is an equilibrium between the carbonyl, the amine, the hemiaminal intermediate, and the final imine. Allowing time for this equilibrium to establish maximizes the concentration of the species to be reduced.[3]
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-
Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the stirring solution. The reaction is typically exothermic and may require cooling with an ice bath to maintain room temperature. Allow the reaction to stir for 12-24 hours.
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Expertise: NaBH(OAc)₃ is a preferred reducing agent for this transformation because it is mild and selectively reduces the protonated imine (iminium ion) much faster than the starting aldehyde, minimizing side reactions like the reduction of hexanal to hexanol.[3]
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-
Workup (Quenching): Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench any remaining reducing agent and acid byproducts until gas evolution ceases.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers.
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Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude oil is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure hexyl(2-phenylethyl)amine.
Analytical Characterization: GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the identification and quantification of volatile and semi-volatile compounds like substituted phenethylamines.[8] Due to the polar nature of the amine group, which can cause poor peak shape and adsorption on the GC column, derivatization is often required.[9][10] Trifluoroacetyl (TFA) derivatization is a common approach that improves volatility and chromatographic performance.[11]
Caption: General workflow for GC-MS analysis with derivatization.
Protocol for GC-MS Analysis (with Derivatization):
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Standard/Sample Preparation: Prepare a stock solution of the synthesized hexyl(2-phenylethyl)amine in a volatile organic solvent like ethyl acetate or methanol at a concentration of 1 mg/mL. Create a working solution (e.g., 10 µg/mL) by diluting the stock solution.[1]
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Derivatization: a. Transfer 100 µL of the working solution to a 2 mL autosampler vial. b. Evaporate the solvent to dryness under a gentle stream of nitrogen gas at approximately 40°C.[1] c. Add 50 µL of ethyl acetate and 50 µL of a derivatizing agent such as N-methyl-bis(trifluoroacetamide) (MBTFA) or trifluoroacetic anhydride (TFAA). d. Cap the vial tightly and heat at 70-90°C for 15-30 minutes.[1] e. Cool the vial to room temperature before placing it in the GC autosampler.
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Trustworthiness: This derivatization step is self-validating. The resulting TFA-derivative will have a distinct and predictable mass spectrum, with a molecular ion peak shifted by the mass of the trifluoroacetyl group (96 Da), confirming that the reaction has occurred and aiding in structural elucidation.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Injector: Split/splitless inlet, operated in splitless mode. Injector temperature: 250°C. Injection volume: 1 µL.
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes. Ramp at 15°C/min to 280°C. Hold at 280°C for 5 minutes.
-
Mass Spectrometer: Agilent 5977A or equivalent single quadrupole MS.
-
Interface Temp: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV. Source temperature: 230°C.
-
Scan Range: 40-550 m/z.
-
-
Data Analysis: The retention time of the derivatized compound is used for identification relative to a standard. The mass spectrum is used for confirmation. Expected fragmentation patterns would include loss of the hexyl chain and cleavage at the benzylic position, providing a structural fingerprint of the molecule.
Conclusion
Hexyl(2-phenylethyl)amine stands as a representative example of how simple structural modifications to a common pharmacophore can significantly alter physicochemical properties. Its increased lipophilicity, conferred by the N-hexyl group, makes it a subject of interest for understanding how such changes affect biological activity and detection. The methodologies of reductive amination and derivatization-based GC-MS analysis provide reliable and well-established frameworks for the synthesis and characterization of this and related N-alkylated phenethylamines, enabling further research in drug development and analytical science.
References
-
Shimadzu Corporation. (n.d.). Analysis of Phenethylamines Using On-Column TFA Derivatization. Shimadzu. Retrieved from [Link]
-
DeRienz, K., & Treme, A. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones. Current Protocols in Toxicology, 74(1), e36. Retrieved from [Link]
-
Lin, J. T., et al. (2024). Establishment and Evaluation of GC/MS Methods for Urinalysis of Multiple Phenethylamines. Journal of Food and Drug Analysis, 32(2), 183-197. Retrieved from [Link]
-
OpenStax. (n.d.). 24.6 Synthesis of Amines. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
LibreTexts. (2024). 24.6: Synthesis of Amines. Chemistry LibreTexts. Retrieved from [Link]
-
Ponomarev, A. A., et al. (2024). Reductive N-Alkylation of Amines with Ketones Using Heterogeneous Polysilane–Palladium Catalysts under Continuous-Flow Conditions. Organic Letters. Retrieved from [Link]
-
Inoue, H., et al. (2007). Simultaneous analysis of six phenethylamine-type designer drugs by TLC, LC-MS, and GC-MS. ResearchGate. Retrieved from [Link]
-
Shimadzu. (n.d.). Automatic Derivatization System for Phenethylamine Drugs. Retrieved from [Link]
-
Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 541888, Hexyl(2-phenylethyl)amine. PubChem. Retrieved from [Link]
-
American Chemical Society. (2023). 2-Phenylethylamine. Retrieved from [Link]
Sources
- 1. Establishment and Evaluation of GC/MS Methods for Urinalysis of Multiple Phenethylamines -Mass Spectrometry Letters [koreascience.kr]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Hexyl(2-phenylethyl)amine | C14H23N | CID 541888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. acs.org [acs.org]
- 6. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. scispace.com [scispace.com]
- 9. gcms.cz [gcms.cz]
- 10. Automatic Derivatization System for Phenethylamine Drugs : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. researchgate.net [researchgate.net]
